molecular formula C13H13FN2 B1167658 Thiacloprid CAS No. 111388-49-9

Thiacloprid

Cat. No.: B1167658
CAS No.: 111388-49-9
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Description

Thiacloprid is a chloronicotinyl insecticide belonging to the neonicotinoid class, developed for controlling a variety of sucking and chewing insect pests in agricultural research settings . Its mechanism of action involves functioning as an antagonist at the nicotinic acetylcholine receptors (nAChR) in the insect central nervous system, which disrupts proper nerve signal transmission and leads to excitation of nerve cells, nervous system failure, and ultimately death of the target insect . It exhibits contact, stomach, and some systemic properties, making it a versatile agent for study . In laboratory and field research, this compound has demonstrated efficacy against a broad spectrum of pests, including aphids, whiteflies, thrips, jassids, pollen beetles, and the larvae of codling moth and blossom midge . Its research value is particularly noted in integrated pest management (IPM) studies. For instance, a single basal application has been shown to provide integrated control of both root-knot nematode ( Meloidogyne incognita ) and whitefly ( Bemisia tabaci ) in tomato crops, reducing pest populations and improving plant growth and yield . Researchers should note that this compound is classified by the Insecticide Resistance Action Committee (IRAC) under Group 4A, the neonicotinoids . It is crucial to be aware that this compound has been reported to exhibit toxicity to pollinators like honey bees, with studies showing that sublethal, chronic exposure can impair foraging behavior, homing success, and learning . Its use is banned in several jurisdictions, including the European Union . This product is intended for Research Use Only and is not for diagnostic or therapeutic use, or for application in commercial agricultural production.

Properties

CAS No.

111388-49-9

Molecular Formula

C13H13FN2

Origin of Product

United States

Molecular Mechanisms of Thiacloprid Action

Thiacloprid (B134840) Binding to Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) in Target Organisms

Insect nAChRs are ligand-gated ion channels that play a crucial role in fast synaptic transmission. ucl.ac.uk this compound binds to the orthosteric site of these receptors, which is normally occupied by the endogenous neurotransmitter acetylcholine (ACh). ucl.ac.ukmdpi.com

Agonistic Interactions with Insect nAChR Subtypes

This compound acts as an agonist at insect nAChRs, meaning it binds to the receptor and activates it, mimicking the action of acetylcholine. nih.govresearchgate.net This activation leads to the opening of the receptor's ion channel and a subsequent influx of cations, causing depolarization of the postsynaptic membrane and excitation of the neuron. mdpi.com Unlike acetylcholine, which is rapidly degraded by acetylcholinesterase, this compound is not efficiently metabolized at the synapse, leading to prolonged receptor activation and disruption of normal nerve signaling. nih.gov

Studies on specific insect nAChR subtypes, such as the cockroach Pameα7 receptor, have shown that this compound can induce inward currents, suggesting it acts as a partial agonist on this subtype. researchgate.netmdpi.com The interaction involves CH-π and π-π interactions with aromatic amino acid residues like Trp189 and Tyr231 in the binding pocket. researchgate.net

Comparative Receptor Affinity and Selectivity Profiles of this compound

Neonicotinoids, including this compound, exhibit selective toxicity towards insects compared to mammals, largely due to differences in their target nAChRs. nih.govpnas.org Insect nAChRs show high affinity for neonicotinoids, while mammalian nAChRs generally have much lower affinity. nih.govmdpi.com This selectivity is attributed to structural differences in the receptor binding sites, including the presence of specific amino acid residues in insect nAChRs that interact favorably with neonicotinoids. nih.govtandfonline.com

While neonicotinoids generally share a common binding site on insect nAChRs, there can be variations in affinity and selectivity among different neonicotinoids and across different insect species and nAChR subtypes. researchgate.net For example, studies comparing imidacloprid (B1192907) and this compound have shown differences in their effects on specific cockroach nAChR subtypes, suggesting distinct binding behaviors. researchgate.netmdpi.com

Comparative studies on the toxicity of neonicotinoids to different arthropod species also indirectly reflect differences in receptor interactions or metabolism. For instance, imidacloprid has been found to be more toxic than this compound to certain soil invertebrates and honey bees, which could be related to differences in receptor binding or the rate of detoxification by enzymes like cytochrome P450s. nih.govresearchgate.netnih.gov

Post-Synaptic Neural Interruption Modalities

The continuous activation of postsynaptic insect nAChRs by this compound leads to a disruption of normal synaptic transmission. nih.gov Instead of a transient signal, the postsynaptic membrane remains depolarized, preventing the transmission of further nerve impulses. nih.gov This persistent stimulation and subsequent blockage of neural signaling results in the observed neurotoxicity, including tremors, incoordination, and paralysis. epa.gov

Differential Sensitivity of Target Arthropod Species to this compound

The sensitivity of different arthropod species to this compound can vary significantly. acs.orgontariobee.com This differential sensitivity can be attributed to several factors, including:

Differences in nAChR Subtypes: Variations in the subunit composition and pharmacological properties of nAChRs among different species can influence the binding affinity and efficacy of this compound. ucl.ac.ukmdpi.com

Metabolic Differences: The ability of different species to metabolize and detoxify this compound plays a crucial role in their sensitivity. Species with more efficient detoxification mechanisms may be less susceptible. nih.govnih.gov For example, differences in cytochrome P450 enzymes can lead to varied rates of this compound metabolism. nih.gov

Toxicokinetics: Differences in the uptake, distribution, and elimination of this compound within the organism can also contribute to differential sensitivity. acs.orgfrontiersin.org

Studies comparing the toxicity of this compound across various aquatic arthropods, for instance, have shown a wide range of sensitivities among different species, highlighting the influence of species-specific factors. acs.orgontariobee.com

Advanced Synthetic Pathways and Derivatization of Thiacloprid

Chemical Synthesis Methodologies for Thiacloprid (B134840)

The chemical synthesis of this compound primarily focuses on assembling its core structural components: the 6-chloropyridin-3-yl moiety, the thiazolidine (B150603) ring, and the cyanamide (B42294) group. A documented industrial method for producing technical-grade this compound involves the use of cyanamide, liquid caustic soda, and carbon disulfide, catalyzed by agents such as tetrabutylammonium (B224687) bromide google.com. This synthetic route proceeds through the formation of N-cyanoimino-S, S-dimethyl dithiocarbonate, which subsequently reacts with cysteamine (B1669678) hydrochloride to yield the 2-cyanoimine-1,3-thiazolidine intermediate google.comgoogle.com. The final step involves the reaction of this intermediate with 2-chloro-5-chloromethylpyridine in a suitable solvent like methanol (B129727) to afford this compound google.comgoogle.com.

An alternative synthetic strategy has been developed to circumvent the use of cyanamide, a raw material known for its high cost and tendency to aggregate google.com. This method substitutes cyanamide with the more readily available and cost-effective lime nitrogen google.com. The process entails the reaction of lime nitrogen powder with carbon disulfide in an aqueous medium, followed by thermal filtration google.com. The resulting intermediate is then carried forward to construct the this compound molecule.

Key intermediates in the synthesis of this compound include 2-chloro-5-(chloromethyl)pyridine (B46043) and 2-cyanoimine-1,3-thiazolidine google.comgoogle.comcam.ac.uk. Precise control over reaction parameters, such as temperature and the choice of catalyst, is essential for maximizing the yield and purity of the final product google.comgoogle.com.

Novel Approaches to this compound Analog and Metabolite Synthesis for Research Purposes

The synthesis of this compound analogs and metabolites is critical for advancing the understanding of its structure-activity relationships, metabolic fate in biological systems, and degradation pathways in the environment. Novel synthetic strategies are directed towards modifying specific functional groups of this compound or preparing its known transformation products.

Research efforts have included the synthesis of spirocyclopropanated analogs of this compound researchgate.netepa.govdntb.gov.ua. These syntheses often commence with precursors such as tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate and involve multi-step reaction sequences, including cocyclization reactions facilitated by reagents like S,S-dimethyl cyanodithioiminocarbonate researchgate.netepa.govdntb.gov.ua. Such approaches can yield the desired analogs alongside their corresponding regioisomers researchgate.netepa.gov.

The preparation of this compound metabolites is equally important for conducting environmental and biological studies. This compound undergoes metabolism in plants and can be degraded by microorganisms. Studies on plant metabolism have identified hydroxylation of the thiazolidine ring and oxidative cleavage of the methylene (B1212753) bridge as primary metabolic reactions, leading to products such as 6-chloropicolyl alcohol fao.org. Microbial degradation can involve the hydrolysis of the N-cyanoimino group, resulting in the formation of this compound amide acs.orgacs.org. Synthesizing these specific metabolites provides reference standards for analytical quantification and facilitates toxicological assessments.

Acyclic analogs of this compound and related cyanoguanidine derivatives have also been synthesized to investigate their insecticidal and neuroblocking properties researchgate.net. These synthetic endeavors contribute to the rational design of new compounds with potentially modified biological profiles.

Stereoselective Synthesis of this compound Isomers

While the standard representation of this compound's chemical structure does not feature conventional chiral centers, the concept of stereoisomerism holds relevance in the context of related neonicotinoids and the potential for developing chiral analogs with altered or enhanced biological activities. Stereoisomerism is a key determinant of biological specificity in insecticides mdpi.com.

Although detailed reports specifically on the stereoselective synthesis of this compound itself are less prevalent compared to neonicotinoids possessing explicit chiral centers (e.g., certain forms of lambda-cyhalothrin (B1674341) or bifenthrin) mdpi.com, the synthesis of chiral neonicotinoid analogs represents an active area of research nih.gov. Investigations into chiral neonicotinoid analogs have demonstrated that different stereoisomers can exhibit variations in insecticidal potency nih.govacs.org. For instance, specific enantiomers of structurally related compounds have shown superior efficacy against target insect species nih.gov.

General methodologies for stereoselective synthesis, including the use of chiral starting materials or the implementation of stereocontrolled reaction conditions, are applicable to the generation of chiral this compound-like structures researchgate.netsci-hub.se. Research on the stereoselective synthesis of other classes of compounds, such as 1,2-dithiolanes, illustrates the types of methodologies that could be adapted for the synthesis of chiral this compound derivatives sci-hub.se.

Derivatization Strategies for Analytical Probes and Mechanistic Investigations

Derivatization is a critical technique employed in the analysis of this compound and its metabolites, particularly for detection methods that necessitate modification of the analyte to improve signal intensity or facilitate separation. It is also utilized in mechanistic studies to probe chemical reactivity and degradation pathways.

For analytical applications, derivatization can enhance the detection of this compound by coupling chromatographic techniques with specific detectors. While certain chromatographic methods, such as reversed-phase HPLC with PDA detection, can quantify this compound directly without derivatization emergentresearch.org, other methods benefit significantly from this approach. An example is the use of ion chromatography coupled with post-column photochemically induced fluorimetry derivatization for the determination of this compound researchgate.net. This online photo derivatization technique offers several advantages, including the elimination of the need for additional solvents and reagents, reduced analysis time, and the generation of high-intensity fluorescence signals researchgate.net.

Another analytical strategy involves the oxidation of this compound and its metabolites containing the 6-chloropicolyl moiety to 6-chloronicotinic acid, followed by derivatization (e.g., conversion to the trimethylsilyl (B98337) ester using MSTFA) for subsequent quantitation by gas chromatography-mass spectrometry (GC-MS) fao.org. This method allows for the determination of total this compound residues in a sample fao.org.

Derivatization can also be employed to improve the ionization efficiency of analytes for mass spectrometric analysis. Although LC-MS/MS is a widely used technique for the analysis of neonicotinoids emergentresearch.orgeuropa.eu, chemical derivatization can introduce functional groups that enhance ionization and signal response, particularly for compounds that exhibit poor ionization under standard conditions europa.eu. For example, derivatization with reagents like dansyl chloride or pentafluorobenzyl bromide can substantially increase the sensitivity of detection for compounds containing phenolic hydroxyl groups europa.eu.

In the context of mechanistic investigations, derivatization can aid in elucidating reaction mechanisms and degradation pathways. For instance, studies examining the interaction of this compound with silver nanoparticles using surface-enhanced Raman scattering (SERS) have involved observing structural changes in the this compound molecule upon interaction, which can be correlated with bond cleavage induced by plasmon deactivation effects acs.org. While this is not a conventional derivatization for analytical quantification, it illustrates how chemical interactions and resulting structural transformations are studied. The formation of metabolites like this compound amide through hydrolysis also represents a form of in-situ derivatization that is central to understanding its fate in biological and environmental matrices acs.orgacs.org.

Environmental Fate and Transport Dynamics of Thiacloprid

Thiacloprid (B134840) Dissipation Kinetics in Various Environmental Matrices

Dissipation refers to the reduction in the concentration of a substance in the environment over time through processes such as degradation, transport, and adsorption. The rate of this compound dissipation varies depending on the specific environmental matrix.

The interaction of this compound with soil particles significantly affects its mobility and potential for leaching into groundwater. This compound is classified as moderately to slightly mobile in soil based on batch adsorption studies nih.gov. Its sorption to soil is influenced by soil characteristics, particularly organic carbon content nih.govwikipedia.org. Studies have shown that soils with higher organic carbon content tend to sorb this compound more strongly nih.gov. The adsorption process can be relatively fast, with a significant percentage of the applied dose sorbed within the initial minutes .

Desorption, the release of this compound from soil particles back into the soil solution, is also a key process influencing its availability for transport and degradation. The composition of irrigation solutions can affect the adsorption and leaching of this compound, with the presence of dissolved organic carbon (DOC) potentially influencing these processes coreyorganics.com. While some studies suggest a decrease in adsorption with increasing DOC concentration, others indicate a reduction in pesticide leached with lower DOC concentrations coreyorganics.com.

This compound has a low to medium potential to leach to groundwater rsc.org. However, its relatively high water solubility (185 mg/L at 20°C) can contribute to its potential for transport to surface water following rainfall events rsc.orgnih.gov. The Groundwater Ubiquity Score (GUS) index suggests that, unlike some other neonicotinoids, this compound may not be a likely leacher in all soil types wikipedia.orgnih.gov.

Here is a summary of adsorption data from various studies:

Soil Type / Location Organic Carbon (%) This compound Sorption (%) (Initial Phase) This compound Retained (%) Reference
Analyzed soils (average) Not specified ~45% (within 15 min) Not specified
Mediterranean soils Not specified ~35% (within 15 min) Not specified
UK soils 1.6–4.8 79–82% (within 15 min) 72%
Cocoa-growing regions, Ghana Not specified Not specified 72%
Temperate pasture soils, Australia 3.3–5.3 Not specified Not specified nih.gov
Mississippi/Arkansas soils Not specified Low affinity (Kd below 2.0 L/kg) Not specified wikipedia.org
Tennessee soil Not specified Higher affinity (Kd 2.08 to 4.21 L/kg) Not specified wikipedia.org

Note: Sorption percentages and conditions may vary significantly between studies due to differences in soil properties, experimental methods, and initial concentrations.

This compound can reach aquatic environments through various routes, including surface runoff, leaching from soil, and potentially through the decay of treated plants nih.gov. Its presence has been detected in surface water and groundwater systems nih.govnih.govnih.govnih.gov.

In surface water, this compound concentrations can be very low, even in areas with pesticide use nih.gov. However, rainfall events can lead to the transport of this compound from treated areas into surface water bodies rsc.orgnih.gov.

This compound has the potential to contaminate groundwater through leaching rsc.orgnih.gov. Studies have detected neonicotinoids, including this compound, in groundwater wells nih.govnih.gov. The transport of polar compounds like this compound in soil and their potential impact on environmental water resources can be affected by the composition of irrigation solutions coreyorganics.com.

Volatilization, the process by which a substance moves from soil or water into the atmosphere as a gas, is another potential transport pathway for pesticides herts.ac.uk. This compound has a very low vapor pressure (6.0 x 10⁻¹² mm Hg at 20 °C) nih.gov, suggesting it is not highly volatile. Based on its vapor pressure, this compound is expected to exist primarily in the particulate phase in the atmosphere nih.gov.

Despite its low volatility, this compound has been detected in the atmosphere in various regions, including Europe herts.ac.ukdntb.gov.uaidrblab.net. Its presence in remote sites suggests the potential for long-range atmospheric transport herts.ac.ukdntb.gov.ua. Atmospheric concentrations can be influenced by factors such as application events and temperature-dependent resuspension idrblab.net. While direct photolysis in the atmosphere is not expected to be a significant degradation pathway for this compound in solution as it does not absorb UV above 290 nm, other atmospheric degradation processes may occur nih.gov.

Aquatic Transport and Distribution in Surface and Groundwater Systems

Biotransformation and Degradation Pathways of this compound

This compound undergoes biotransformation and degradation in the environment, primarily through microbial activity. These processes break down the parent compound into metabolites.

Microbial degradation is a significant route for the dissipation of this compound in both soil and aquatic environments rsc.orgpharmakb.comwikipedia.org. In aerobic soil systems, microbial degradation is the main dissipation route, with reported half-lives ranging from 0.6 to 3.8 days rsc.orgnih.gov. Under aerobic aquatic conditions, this compound degrades with a half-life of 10-63 days, while it is stable under anaerobic aquatic conditions with a half-life exceeding one year rsc.org.

Microbial degradation pathways for this compound can vary depending on the specific microorganisms and environmental conditions wikipedia.orgherts.ac.uk. One major metabolic pathway identified involves the hydrolysis of the N-cyanoimino group, leading to the formation of this compound amide. Other degradation processes can include hydroxylation of the thiazolidine (B150603) ring and cleavage at the methylene (B1212753) bridge, which can lead to the formation of 6-chloropicolyl alcohol and 6-chloronicotinic acid. This compound amide and a sulfonic acid metabolite have been identified as major degradates in soil rsc.org.

Here is a summary of this compound degradation rates:

Environmental Matrix Conditions Half-life (approximate) Major Degradates Reference
Soil Aerobic 0.6 - 3.8 days This compound amide, Sulfonic acid rsc.orgnih.gov
Soil Field 2.4 - 27.4 days This compound amide, Sulfonic acid rsc.org
Aquatic Aerobic 10 - 63 days Not specified rsc.org
Aquatic Anaerobic > 1 year Stable rsc.org
Soil (specific samples) Not specified ~12 days Not specified nih.gov

Note: Half-life values can vary widely based on specific environmental conditions and microbial communities.

Various microorganisms have been identified as capable of degrading this compound. These include bacterial strains and potentially microbial consortia.

One specific bacterial strain, Variovorax boronicumulans strain J1, isolated from soil, has been shown to degrade this compound. The major metabolic pathway mediated by this strain involves the activity of nitrile hydratase, an enzyme that hydrolyzes the N-cyanoimino group of this compound to form this compound amide.

While research on this compound-degrading microorganisms is ongoing, studies on the degradation of other neonicotinoids suggest that various bacterial genera, including Rhodococcus, Stenotrophomonas, Variovorax, Microvirga, Pseudomonas, Bacillus, and Ochrobactrum, can be involved in neonicotinoid degradation pharmakb.comherts.ac.uk. Microbial consortia, or communities of different microorganisms, can also play a significant role in the degradation of pesticides, sometimes exhibiting higher degradation rates than individual strains.

Microbial Degradation Mechanisms in Soil and Aquatic Environments

Enzymatic Biotransformation Pathways (e.g., Amide Hydrolysis, Ring Cleavage)

Microbial degradation is a significant pathway for the dissipation of this compound in soil. epa.govepa.gov Enzymatic biotransformation involves several reactions, with amide hydrolysis and ring cleavage being notable pathways. bayer.comnih.gov

One major metabolic pathway in microorganisms involves the hydrolysis of the N-cyanoimino group, leading to the formation of this compound amide. acs.orgresearchgate.net This conversion is mediated by enzymes such as nitrile hydratase. acs.org For instance, the bacterium Variovorax boronicumulans strain J1 has been shown to degrade this compound, with the major metabolic pathway involving the hydrolysis of the N-cyanoimino group to form the amide metabolite. acs.org Another bacterium, Ensifer meliloti CGMCC 7333, also transforms this compound to this compound amide via hydrolysis of the cyano moiety. researchgate.net Studies have shown varying rates of this hydrolysis among different microbial strains. researchgate.net

Photolytic Degradation Processes in Aqueous and Surface Media

Photolytic degradation can contribute to the transformation of this compound in water and on surfaces exposed to sunlight. mdpi.comfao.orgresearchgate.net

Influence of Wavelength and Light Intensity on this compound Photolysis

This compound absorbs UV radiation in the range of 200 to 280 nm, with a maximum absorption at 242 nm. researchgate.net Direct photolysis is expected to occur with UV sources emitting below approximately 280 nm. researchgate.net However, this compound shows no significant absorption above 290 nm, suggesting that direct photolysis by sunlight (which has a spectrum cut off below approximately 290 nm) is limited in aqueous solutions. fao.orgresearchgate.net Despite this, slow photolytic breakdown has been observed under simulated natural sunlight conditions in aqueous solutions, with an experimental half-life of 79.7 days in one study. fao.org

On soil surfaces, phototransformation of this compound has also been studied under simulated sunlight. fao.org The rate of dissipation can be influenced by light exposure, with residues dissipating more quickly under UV light compared to sunlight in some soil studies. researchgate.net The intensity of light can influence the reaction rate of photolysis. researchgate.net

Identification of Photodegradation Products

Studies on the photolytic degradation of this compound have identified photodegradation products. In aqueous solutions under simulated sunlight, one main photoproduct (WAK 7259 A) was observed, accounting for a maximum of about 5% of the applied radioactivity. fao.org

In advanced oxidation processes involving UV/H2O2, which generate reactive species like hydroxyl radicals, this compound degradation is accompanied by the formation of various ionic byproducts, including Cl-, acetate, formate, SO42-, and NH4+, as well as organic intermediates. researchgate.net Cleavage of the aromatic ring can occur at an early stage of the oxidation process. researchgate.net

Hydrolytic Stability and Degradation in Aqueous Solutions

This compound demonstrates hydrolytic stability across a range of environmental pH values. It is reported to be stable at pH 5, 7, and 9. apvma.gov.aufao.orgchem-soc.si Under experimental conditions, high percentages of the parent compound (95-98%) were recovered from sterile aqueous solutions across this pH range over a 30-day period. fao.org Formation of hydrolysis products was minimal, observed at pH 9 at amounts less than 2% of the applied radioactivity. fao.org This indicates that hydrolytic processes are not expected to be a significant contributor to the degradation of this compound in the environment under typical pH conditions. fao.org

Persistence and Half-Life Determination in Environmental Compartments

The persistence of this compound in the environment varies depending on the compartment, with microbial degradation being a primary factor influencing its half-life in soil. epa.govepa.gov

In aerobic soil, this compound typically dissipates with half-lives ranging from 9.5 to 28.0 days under laboratory conditions. bayer.com Field studies have reported half-lives ranging from 2.4 to 27.4 days. epa.gov Other sources indicate a range of 1 to 8 days in aerobic soils, but significantly longer in clay soils (up to 450 days). researchgate.netnih.gov The half-life in soil can vary greatly among soil types and is strongly dependent on soil conditions. researchgate.netnih.gov

In water, this compound has been reported to have a half-life of 6–11 days. limco-int.com In water-sediment systems, half-lives range between 11 and 27 days. limco-int.com Under aerobic aquatic conditions, degradation occurs with a half-life of 10-63 days, while under anaerobic aquatic conditions, this compound is stable with a half-life exceeding 1 year. epa.govepa.gov

Photolysis in water is generally considered a slow degradation pathway, with estimated half-lives ranging from 79.7 days to over 1 year under different conditions. apvma.gov.aufao.org

The following table summarizes some reported half-life values for this compound in different environmental compartments:

Environmental CompartmentHalf-Life (DT50) RangeSource Type
Aerobic Soil (Laboratory)9.5 - 28.0 daysLaboratory Studies bayer.com
Aerobic Soil (Field)2.4 - 27.4 daysField Studies epa.gov
Aerobic Soil (Various Sources)1 - 8 daysVarious Sources researchgate.netnih.gov
Clay SoilUp to 450 daysVarious Sources researchgate.netnih.gov
Water6 - 11 daysLiterature limco-int.com
Water-Sediment Systems11 - 27 daysLiterature limco-int.com
Aerobic Aquatic Conditions10 - 63 daysRegulatory Data epa.govepa.gov
Anaerobic Aquatic Conditions> 1 yearRegulatory Data epa.govepa.gov
Aqueous Photolysis79.7 days - > 1 yearLaboratory/Modeling apvma.gov.aufao.org

Note: This table provides a summary of reported half-life ranges. Specific values can vary significantly based on environmental conditions, soil type, microbial activity, and experimental methodology.

Formation and Environmental Behavior of this compound Metabolites and Degradates

This compound undergoes metabolism and degradation in the environment, leading to the formation of various metabolites and degradates. bayer.comfao.orgresearchgate.netwikipedia.org The primary metabolic pathways discussed previously, such as amide hydrolysis and ring cleavage, result in the formation of these transformation products. bayer.comnih.gov

In soil, the main route of dissipation is microbial degradation, which produces several metabolites. epa.govepa.gov The two major degradates (forming at >10% of applied radioactivity) identified in aerobic soil metabolism studies are this compound amide (YRC 2894-amide, M02) and this compound sulfonic acid (YRC 2894-sulfonic acid, M30). bayer.comepa.govepa.gov this compound amide can be a major metabolite, reaching up to 73.8% of the applied radioactivity depending on the soil type. bayer.com In sandy soil, this compound sulfonic acid accounted for a notable percentage (19.7%) of applied radioactivity, although its levels were lower in other soil types. bayer.com Other degradation products are typically present at lower concentrations (<5.7%). bayer.com

This compound amide is formed through the hydrolysis of the cyano group. acs.orgresearchgate.net this compound sulfonic acid is likely formed through the cleavage of the thiazolidine ring and oxidation of the sulfur. bayer.com

The environmental behavior of these metabolites differs from the parent compound. This compound amide has been identified as a metabolite of concern in drinking water in some assessments. epa.gov Its persistence in aerobic soil systems has been reported with DT50 values ranging from 32 to 142 days. epa.govepa.gov this compound sulfonic acid is expected to be more persistent and mobile than the parent compound due to its increased polarity. epa.gov Its DT50 values in aerobic soil systems range from 12 to 73 days. epa.govepa.gov While the sulfonic acid metabolite has a greater potential for leaching to groundwater compared to the parent compound and the amide, neither this compound nor its major degradates were detected at significant depths in soil samples in some studies. epa.govepa.gov

In aqueous photolysis, a main photoproduct (WAK 7259 A) has been observed. fao.org In advanced oxidation processes, various ionic and organic intermediates are formed as this compound is degraded. researchgate.net

The formation and behavior of these metabolites are crucial for understanding the full environmental footprint of this compound, as some metabolites may exhibit different persistence, mobility, and potential effects compared to the parent compound.

Characterization of Major this compound Metabolites (e.g., this compound-amide, sulfonic acid)

Two of the major metabolites of this compound identified in environmental matrices are this compound-amide (also referred to as YRC 2894 amide or KK02254) and this compound sulfonic acid (also referred to as YRC 2894 sulfonic acid or BCS-AB54351) nih.govepa.govherts.ac.uk. This compound-amide is formed through the hydrolysis of the N-cyanoimino group of this compound acs.orgnih.govacs.org. This compound sulfonic acid is another significant transformation product nih.govepa.govherts.ac.uk. In aerobic soil systems, these two metabolites were identified as major degradates, accounting for more than 10% of the applied radioactivity in studies epa.govepa.gov. In some studies, this compound-amide was found to be a much larger percentage of the applied dose (up to 74%) than the sulfonic acid metabolite (up to 19.7%) epa.gov.

Other metabolites have also been identified in various studies, including 4-hydroxy-thiacloprid and this compound-des-cyano fao.orgherts.ac.uk. In animal metabolism studies (e.g., in rats, goats, and hens), extensive metabolism of this compound has been observed, with more than 20 common metabolites identified, resulting from transformations such as hydroxylation, cleavage of the methylene bridge, S-oxidation, and conjugation apvma.gov.aunih.gov.

Environmental Mobility and Persistence of Metabolites

The environmental mobility and persistence of this compound metabolites differ from the parent compound. This compound-amide and this compound sulfonic acid exhibit varying degrees of mobility and persistence in soil and water.

Mobility: this compound itself is expected to have low mobility in soil based on estimated Koc values nih.gov. This compound-amide has a low to medium potential to leach to groundwater. epa.gov. This compound sulfonic acid, however, is expected to be more mobile than the parent compound and has a greater potential for leaching to groundwater, which has led to groundwater advisories on product labels epa.govepa.gov.

Persistence: The persistence of these metabolites is often assessed by their half-lives in different environmental compartments. In aerobic soil systems, the calculated DT50 (the time required for 50% dissipation) for this compound-amide ranges from 32 to 142 days, while for this compound sulfonic acid, it ranges from 12 to 73 days epa.govepa.gov. These half-lives indicate that the metabolites can persist in the soil for longer periods compared to the parent this compound, which has a soil half-life of 0.6 to 3.8 days nih.govepa.gov.

The persistence of this compound-amide has also been noted in studies involving microbial degradation, where it was identified as a final metabolite acs.orgnih.gov.

Here is a summary of the persistence data for this compound and its major metabolites in aerobic soil:

CompoundAerobic Soil Half-life (DT50)Source
This compound0.6 - 3.8 days nih.govepa.gov
This compound-amide32 - 142 days epa.govepa.gov
This compound sulfonic acid12 - 73 days epa.govepa.gov

Metabolite-Specific Degradation Pathways

The degradation of this compound and its metabolites in the environment is primarily driven by microbial activity and, to a lesser extent, photolysis.

This compound-amide: The formation of this compound-amide is a significant degradation pathway, primarily occurring through the hydrolysis of the cyano group acs.orgnih.govacs.org. This process can be mediated by microorganisms, such as the bacterium Variovorax boronicumulans strain J1, which utilizes nitrile hydratase enzyme to convert this compound to this compound-amide acs.orgnih.gov. Yeast strains like Rhodotorula mucilaginosa have also been shown to degrade this compound to its amide derivative through hydrolysis acs.org.

This compound sulfonic acid: The specific degradation pathways leading to the formation and breakdown of this compound sulfonic acid are less extensively detailed in the provided search results compared to the amide. However, its presence as a major metabolite in soil indicates that it is a key product of this compound transformation in this compartment nih.govepa.govherts.ac.uk. While more persistent and mobile than the parent, its further degradation pathways are not explicitly elaborated upon in the search results.

Other metabolic transformations of this compound observed in various systems, including biological ones, involve processes like hydroxylation, oxidative cleavage, and conjugation, which contribute to the formation of a wider range of metabolites fao.orgapvma.gov.aunih.gov. For instance, hydroxylation of the thiazolidine ring followed by cleavage of the methylene bridge can lead to the formation of 6-chloronicotinic acid and 6-chloropicolyl alcohol nih.gov.

The degradation dynamics of this compound and its metabolites can be studied using techniques like UHPLC-QTOF-MS to identify transformation products and determine their kinetics in water and soil samples researchgate.net.

Ecotoxicological Assessments of Thiacloprid on Non Target Biota

Aquatic Ecotoxicology of Thiacloprid (B134840)

This compound can enter aquatic ecosystems through various routes, including runoff, spray drift, and direct application. nih.govresearchgate.netlimco-int.com Due to its high water solubility (185 mg/L at 20°C) and relatively low log Kow (1.26), it is considered highly mobile in aquatic environments. researchgate.netlimco-int.com While often found in European rivers at nanograms per liter concentrations, studies have shown that aquatic invertebrates, particularly insects, are significantly more sensitive to neonicotinoids than initially expected based on standard test species. nih.gov

Acute and Chronic Effects on Freshwater Invertebrates (e.g., Chironomus riparius, Daphnia magna, Mayflies)

Studies have demonstrated both acute and chronic toxicity of this compound to freshwater invertebrates. The sensitivity varies among species, with some insects being considerably more sensitive than standard test organisms like Daphnia magna. oup.comnih.govontariobee.com

Acute toxicity tests involving a 24-hour exposure to this compound followed by an observation period revealed delayed lethal and sublethal effects in several freshwater arthropods. oup.com The sensitivity order observed was Daphnia magna < Asellus aquaticus = Gammarus pulex < Simpetrum striolatum < Culex pipiens = Notidobia ciliaris = Simulium latigonium. oup.com Median lethal concentrations (LC₅₀s) ranged from 4,400 µg/L for Daphnia magna to between 5.47 and 6.78 µg/L for the more sensitive insect species after an 11-30 day post-exposure observation. oup.com Extending the post-exposure observation period significantly reduced the LC₅₀ values for some species, highlighting the importance of considering delayed effects in risk assessment. oup.com

Chironomus riparius (midges) have been identified as sensitive indicators of this compound toxicity. limco-int.comresearchgate.net Studies have shown that this compound can affect larval mortality, behavior, and emergence in C. riparius. limco-int.com Chronic toxicity studies with C. riparius exposed to this compound have revealed effects on growth and development, potentially linked to feeding inhibition. nih.gov

Mayflies (Ephemeroptera) are among the aquatic insects most sensitive to neonicotinoids, including this compound. ontariobee.commdpi.comfrontiersin.org Sublethal concentrations of this compound can cause increased downstream drift in mayfly nymphs. ontariobee.comfrontiersin.orgwildfish.org

Daphnia magna, a commonly used test species, is often less sensitive to neonicotinoids compared to aquatic insects. oup.comnih.govontariobee.com However, studies have still observed this compound-induced toxicity in D. magna, affecting endpoints like growth and reproduction at concentrations significantly lower than laboratory-derived values when exposed under more natural conditions. oup.com

Here is a table summarizing some acute toxicity data for this compound on freshwater invertebrates:

OrganismScientific NameEndpointConcentration (µg/L)Observation PeriodSource
Water fleaDaphnia magnaLC₅₀440011-30 d post-exp. oup.com
Aquatic SowbugAsellus aquaticusLC₅₀15311-30 d post-exp. oup.com
AmphipodGammarus pulexLC₅₀19011-30 d post-exp. oup.com
Dragonfly nymphSimpetrum striolatumLC₅₀31.211-30 d post-exp. oup.com
Mosquito larvaCulex pipiensLC₅₀6.7811-30 d post-exp. oup.com
Caddisfly larvaNotidobia ciliarisLC₅₀5.4711-30 d post-exp. oup.com
Blackfly larvaSimulium latigoniumLC₅₀5.7611-30 d post-exp. oup.com
MidgeChironomus ripariusLC₅₀1.57Life-cycle limco-int.com
MidgeChironomus ripariusEC₅₀ (Emergence)0.54Life-cycle limco-int.com

Sublethal Endpoints in Aquatic Organisms (e.g., Reproduction, Growth, Behavior)

This compound exposure can lead to various sublethal effects in aquatic organisms. These include reduced reproductive capacity, impaired growth and development, and altered behavior such as increased downstream drift. nih.govontariobee.comagriculturejournals.cz

In Daphnia magna, sublethal effects on growth and reproduction have been observed. oup.com For mayflies, sublethal concentrations can induce increased drift, a behavioral response that can increase their vulnerability to predation and affect population dynamics. ontariobee.comfrontiersin.orgwildfish.org Studies on Chironomus riparius have linked developmental delays to this compound exposure, potentially due to feeding inhibition. nih.gov Reduced emergence success has also been noted in C. riparius exposed to this compound. wildfish.orgoup.com

Sublethal effects can occur at concentrations significantly lower than lethal levels and can have important ecological consequences. nih.govontariobee.com

This compound Interactions with Aquatic Trophic Levels

This compound can influence interactions between different trophic levels in aquatic ecosystems. For example, studies have shown that this compound can affect the predator-prey relationship between Gammarus fossarum (an amphipod predator) and Baetis rhodani (a mayfly prey). beyondpesticides.orgfarmlandbirds.net Exposure to this compound at concentrations ranging from 0.50 to 1.00 µg/L increased predation by Gammarus fossarum on mayfly nymphs. farmlandbirds.net Simultaneously, the leaf consumption by Gammarus fossarum decreased with increasing this compound concentrations. farmlandbirds.net This suggests that this compound can indirectly alter community composition and potentially impact ecosystem functions like leaf litter breakdown. beyondpesticides.orgfarmlandbirds.net

This compound can also be transferred between aquatic and terrestrial environments through the emergence of contaminated aquatic insects, potentially exposing terrestrial insectivores to the insecticide. oup.com

Influence of Environmental Co-factors (e.g., Nutrients) on Aquatic Toxicity

Environmental co-factors, such as nutrient levels, can influence the toxicity of this compound to aquatic organisms. Studies conducted in experimental ditches have shown that the observed toxicity of this compound to species like Daphnia magna and Cloeon dipterum was often not observed under nutrient-enriched conditions, in contrast to low nutrient treatments. oup.com This phenomenon may be attributed to increased primary production in nutrient-rich environments, potentially allowing organisms to compensate for the toxic effects through increased feeding. oup.com These findings highlight the complexity of pesticide toxicity in natural settings and suggest that laboratory studies conducted under simplified conditions may not always fully capture the effects observed in the environment. oup.com

Terrestrial Ecotoxicology of this compound

This compound can reach the terrestrial environment through various pathways, including spray drift, rain, and irrigation, potentially affecting soil organisms. researchgate.net

Impact on Soil Macro- and Micro-Fauna (e.g., Earthworms, Nematodes)

Soil macro- and micro-fauna, such as earthworms and nematodes, play crucial roles in soil health and ecosystem functioning. ijbi.org.inoekotoxzentrum.ch Studies have investigated the impact of this compound on these non-target soil invertebrates.

Earthworms are important biological indicators in terrestrial environments and can be exposed to agrochemicals in the soil. ijbi.org.inresearchgate.net Neonicotinoid insecticides, including this compound, have been found to exhibit toxicity towards earthworms. ijbi.org.in Studies have reported adverse effects of this compound on earthworm survival, reproduction, growth, and maturation. researchgate.netoup.comresearchgate.netresearchgate.netresearchgate.net

Chronic toxicity studies with Eisenia andrei earthworms exposed to this compound in soil showed significant negative effects on growth and maturation at concentrations as low as 0.03125 mg/kg dry soil. oup.com Both the growth rate and final weight of E. andrei were significantly lower compared to control groups at all tested concentrations of this compound in one study. oup.com The toxicity of this compound to earthworms can vary depending on the species. researchgate.netresearchgate.net For example, in one comparative study, Eisenia andrei and Folsomia candida (springtails) were found to be more sensitive to this compound than Onychiurus nitens and Porcellio scaber. researchgate.net

While the focus has often been on lethal effects, sublethal impacts on earthworms, such as reduced fecundity and effects on cellular structures, have also been documented for neonicotinoids, including this compound. ijbi.org.inresearchgate.net

Data on the toxicity of this compound to nematodes appears to be less extensive compared to earthworms. However, neonicotinoids in general have been noted to have potential impacts on nematodes. researchgate.net

Here is a table summarizing some toxicity data for this compound on soil invertebrates:

OrganismScientific NameEndpointConcentration (mg/kg dry soil)Source
EarthwormEisenia andreiLC₅₀7.1 researchgate.netresearchgate.net
EarthwormEisenia andreiEC₅₀ (Reproduction)0.44 researchgate.net
EarthwormEisenia andreiNOEC (Growth)< 0.03125 oup.com
EarthwormEisenia andreiNOEC (Maturation)< 0.03125 oup.com
SpringtailFolsomia candidaLC₅₀2.7-3.9 researchgate.net
SpringtailFolsomia candidaEC₅₀ (Reproduction)1.7-2.4 researchgate.net
CollembolaOnychiurus nitensSensitivityLeast sensitive researchgate.net
IsopodPorcellio scaberSensitivityLeast sensitive researchgate.net
Alterations in Sensory Behaviors of Soil Organisms

This compound has been shown to perturb the chemosensory ability of soil organisms. Studies using the nematode Caenorhabditis elegans demonstrated that exposure to this compound at concentrations as low as 10 ng/mL perturbed their chemosensory ability, reducing their positive chemotaxis towards a chemo-attractant nih.gov. Treated nematodes also exhibited altered locomotion characteristics, making significantly more pirouetting turns nih.gov. While sensory perception appeared unaffected in ants exposed to sublethal concentrations of this compound, motor-linked behavioral traits were impacted scirp.orgscirp.org. Research on C. elegans exposed to various insecticides, including this compound, at concentrations in the range of micrograms per liter, revealed deficits in sensory perceptions such as thermotaxis, avoidance of copper ion, and chemotaxis to NaCl researchgate.netfrontiersin.org. The toxicity order for affecting sensory perceptions in C. elegans among the tested neonicotinoids was dinotefuran (B1670701) > thiamethoxam (B1682794) > this compound > nitenpyram (B241) > acetamiprid (B1664982) > sulfoxaflor (B1682526) researchgate.netfrontiersin.org.

Effects on Terrestrial Non-Target Invertebrates

Neurobehavioral and Developmental Impacts on Pollinating Insects (e.g., Apis mellifera, Bumblebees)

This compound has been shown to have detrimental effects on the neurobehavioral and developmental aspects of pollinating insects, including honey bees (Apis mellifera) and bumblebees (Bombus terrestris). Chronic exposure to sublethal concentrations of this compound in the field impaired foraging behavior, homing success, navigation performance, and social communication in honey bees acs.orgresearchgate.netnih.govfarmlandbirds.net. Larval exposure to sublethal this compound concentrations can lead to enduring effects on adult honey bee cognitive abilities, including impaired learning and memory mdpi.comnih.gov. Studies have demonstrated that this compound exposure can disrupt honey bee physiological homeostasis, decrease survival rates, compromise immunocompetence, disrupt metabolism, and induce transcriptional alterations in the brain mdpi.com.

Developmental impacts have also been observed. Exposure to sublethal this compound during the larval stage resulted in reduced survival rates and body weight in honey bees mdpi.comfrontiersin.org. This compound was found to reduce the survival rate of larvae and pupae and delay the development of bees, leading to lower body weight and size in newly emerged adults frontiersin.orgnih.gov. Oral exposure to a this compound-based pesticide has been shown to impair the learning performance of bumblebees at lower exposure levels and cause severe acute symptoms at higher levels researchgate.net. Field studies on bumblebee colonies exposed to this compound on raspberry crops showed that exposed colonies were more likely to die prematurely, had a lower final weight, and produced significantly fewer reproductives than control colonies acs.org.

Molecular Determinants of Differential Bee Sensitivity (e.g., Cytochrome P450 Enzymes)

Differential sensitivity of bees to neonicotinoids, including this compound, is influenced by molecular determinants, particularly cytochrome P450 enzymes. Cytochrome P450s, especially those in the CYP9Q subfamily, play a significant role in the detoxification of certain neonicotinoids mdpi.combeyondpesticides.orgpnas.orgnih.gov. CYP9Q3 in honey bees and CYP9Q4 in bumblebees have been identified as key metabolic determinants of sensitivity, efficiently metabolizing this compound nih.govbeyondpesticides.orgpnas.orgnih.govresearchgate.net. This efficient metabolism by CYP9Q enzymes provides a molecular explanation for the lower toxicity of cyano-substituted neonicotinoids like this compound compared to nitro-substituted compounds like imidacloprid (B1192907) in honey bees beyondpesticides.orgnih.gov. While this detoxification mechanism is conserved across many bee families, some species may lack these genes, leading to higher sensitivity pnas.org.

Transcriptome sequencing results in honey bees exposed to this compound revealed that both CYP9Q1 and CYP9Q3 were downregulated following treatment, which could potentially weaken the bees' ability to metabolize high this compound concentrations mdpi.com. The honey bee gut microbiota can also contribute to the host's endogenous detoxification capability by regulating the expression of P450 genes in the digestive tract researchgate.net.

Impairment of Foraging Behavior, Homing Success, and Social Communication

This compound exposure has been linked to the impairment of critical behaviors in bees, including foraging, homing, and social communication. Chronic exposure to sublethal concentrations of this compound in the field has been shown to disturb foraging and homing behaviors in honey bees mdpi.comnih.govacs.orgresearchgate.netnih.govfarmlandbirds.netresearchgate.net. This impairment can manifest as a reduced response to lower concentrations of sucrose, which is an important indicator of foraging efficiency mdpi.com. Studies using harmonic radar tracking have demonstrated that this compound-treated honey bees returned to their hive at a significantly lower proportion than control bees researchgate.net.

Social communication, vital for colony function, is also negatively affected by this compound. Chronic exposure to sublethal concentrations in the field impaired social communication in honey bees acs.orgresearchgate.netnih.govfarmlandbirds.net. This compound can alter social network interactions among honey bee workers, impacting antennation events and potentially playing a role in the dynamics of disease transmission within the colony through altered food exchange tandfonline.com. Even low levels of this compound inside the hive, acquired through contaminated food, can impair social communication, as evidenced by reduced waggle dance activity hiveeyes.org.

Transcriptional and Molecular Pathway Alterations in Honey Bees

Exposure to this compound can induce significant transcriptional and molecular pathway alterations in honey bees. Studies have revealed that chronic larval exposure to sublethal this compound can lead to transcriptional alterations in emerged adult bees mdpi.com. This compound exposure has been shown to induce neural apoptosis and alterations in the transcriptome of emerged bees, potentially contributing to impaired learning and memory mdpi.com.

RNA-sequencing studies have identified differentially expressed genes in honey bees exposed to this compound, particularly those involved in metabolism, signal transduction, and organismal systems nih.govfrontiersin.org. Functional analysis of differentially expressed genes has revealed alterations in pathways such as the cAMP and AMPK signaling pathways, which are implicated in learning and memory processes mdpi.com. The pathways related to xenobiotics and drug metabolism by cytochrome P450 were significantly downregulated in honey bees treated with higher this compound concentrations, supporting a weakened ability to metabolize the compound mdpi.com. Additionally, the apoptosis-related pathway was upregulated mdpi.com.

Transcriptional changes have also been observed in genes associated with mitochondria, particularly those involved in oxidative phosphorylation, following exposure to environmental concentrations of this compound nih.gov. This compound has also been shown to cause transcriptional alterations of endocrine-related genes in the brain of honey bee foragers ethz.ch. GO enrichment analysis has identified genes involved in metabolism, catalytic activity, and transporter activity, while KEGG pathway analysis indicated the upregulation of genes related to glutathione (B108866) metabolism and the Toll-like receptor signaling pathway nih.gov.

Brood Care and Developmental Effects in Social Insects

Studies on social insects, particularly honey bees (Apis mellifera) and bumble bees (Bombus spp.), have investigated the effects of this compound exposure on brood care and development. While some studies initially reported no significant differences in adult bee or brood cell numbers in honey bee colonies exposed to certain this compound concentrations in field settings, other research indicates potential adverse effects nih.govherts.ac.ukscirp.org.

Sublethal exposure to this compound has been shown to impact honey bee larval development. When honey bee larvae were exposed to sublethal doses during their developmental stage, reduced survival rates and delayed development, including lower body weight and decreased pupation and emergence rates, were observed mdpi.comfrontiersin.org. These developmental delays and reduced survival can potentially be linked to factors such as reduced feeding intake and weakened immune function mdpi.com.

Furthermore, this compound exposure has been linked to effects on the hypopharyngeal glands of nurse bees, which are crucial for producing brood food containing high concentrations of acetylcholine (B1216132) (ACh) plos.orgd-nb.info. ACh in brood food is essential for proper larval development d-nb.info. Studies have shown that exposure to this compound can reduce the ACh content in brood food and damage the secretory cells of the hypopharyngeal gland, potentially compromising brood development plos.orgd-nb.info.

Behavioral effects related to brood care have also been noted in other social insects. In the ant Myrmica sabuleti, a sublethal concentration of this compound impacted motor-linked behavioral traits, including brood caring, potentially due to motile impairments scirp.orgscirp.org.

The table below summarizes some findings on the effects of this compound on social insect brood and development:

Insect SpeciesExposure TypeObserved Effect(s)Source
Honey Bee (Apis mellifera)Sublethal larval exposureReduced survival rate, delayed development, lower body weight, decreased pupation and emergence rates. mdpi.comfrontiersin.org
Honey Bee (Apis mellifera)Exposure (nurse bees)Reduced acetylcholine content in brood food, damage to hypopharyngeal glands. plos.orgd-nb.info
Bumble Bee (Bombus terrestris)Field exposure (residues in pollen/nectar)Reduced colony survival, lower final colony weight, decreased reproductive production. researchgate.net
Ant (Myrmica sabuleti)Sublethal dietary exposureImpaired brood caring behavior. scirp.orgscirp.org

Ecotoxicity of this compound Metabolites to Non-Target Organisms

This compound undergoes metabolism and degradation in the environment, forming various metabolites nih.govepa.govfao.org. The ecotoxicity of these metabolites to non-target organisms is a relevant area of study.

Some major degradation products of this compound identified in soil and aquatic systems include YRC 2894 amide and YRC 2894 sulfonic acid epa.govfao.orgepa.gov. Studies have assessed the toxicity of this compound metabolites to freshwater organisms, indicating that these degradates were slightly toxic to practically non-toxic epa.gov. Supplemental toxicity data for metabolites in freshwater organisms showed LC50 values higher than the highest tested concentrations epa.gov.

However, concerns have been raised regarding the potential for groundwater contamination by certain this compound metabolites. Metabolites such as M30, M34, and M46 have been predicted to occur in groundwater above regulatory limits in certain scenarios europa.eu. These metabolites are considered potentially concerning because it cannot be excluded that they share carcinogenic properties with the parent compound, this compound, which is classified as carcinogenic category 2 europa.eu. The EPA also noted in 2003 that metabolites retaining the thiazolidine (B150603) ring intact could not be ruled out as having the same toxic effects as the parent compound epa.gov.

Compound List and PubChem CIDs

Compound NamePubChem CID
This compound115224
YRC 2894 amide
YRC 2894 sulfonic acid
M30
M34
M46

This compound is a neonicotinoid insecticide utilized for the management of various sucking and chewing insect pests across a range of agricultural crops, including potatoes, oilseed rape, pome fruit, and vegetables. Its mode of action involves interfering with the insect nervous system through the stimulation of nicotinic acetylcholine receptors. While this compound is generally considered to have lower acute toxicity to bees compared to certain other neonicotinoids, its potential sublethal effects on non-target organisms, particularly social insects, and the ecotoxicity of its degradation products have been subjects of scientific investigation.

Research has explored the potential impacts of this compound on various non-target organisms, including aquatic invertebrates, soil invertebrates, and vertebrates. Concerns have been raised regarding its persistence in the environment and potential for accumulation, which could lead to the exposure of beneficial non-target fauna. informaticsjournals.co.innih.govnih.gov

Brood Care and Developmental Effects in Social Insects

Studies on social insects, such as honey bees (Apis mellifera) and bumble bees (Bombus spp.), have investigated the effects of this compound exposure on brood care and development. While some studies conducted under field conditions initially indicated no significant differences in the numbers of adult bees or brood cells in honey bee colonies exposed to certain concentrations of this compound, other research suggests potential adverse effects. nih.govherts.ac.ukscirp.org

Sublethal exposure to this compound has been shown to impact the development of honey bee larvae. When honey bee larvae were exposed to sublethal doses during their developmental stages, researchers observed reduced survival rates and delayed development, characterized by lower body weight and decreased rates of pupation and emergence. mdpi.comfrontiersin.org These observed delays in development and reduced survival may be linked to factors such as decreased feeding intake and compromised immune function. mdpi.com

Furthermore, this compound exposure has been associated with effects on the hypopharyngeal glands of nurse bees, which are vital for producing brood food containing high concentrations of acetylcholine (ACh). plos.orgd-nb.info The presence of ACh in brood food is considered essential for proper larval development. d-nb.info Studies have indicated that exposure to this compound can lead to a reduction in the ACh content of brood food and cause damage to the secretory cells within the hypopharyngeal gland, potentially impairing brood development. plos.orgd-nb.info

Behavioral effects related to brood care have also been documented in other social insect species. In the ant Myrmica sabuleti, exposure to a sublethal concentration of this compound affected motor-linked behavioral traits, including brood caring, which may be attributable to motile impairments. scirp.orgscirp.org

The table below summarizes some findings regarding the effects of this compound on the brood and development of social insects:

Insect SpeciesExposure TypeObserved Effect(s)Source
Honey Bee (Apis mellifera)Sublethal larval exposureReduced survival rate, delayed development, lower body weight, decreased pupation and emergence rates. mdpi.comfrontiersin.org
Honey Bee (Apis mellifera)Exposure (nurse bees)Reduced acetylcholine content in brood food, damage to hypopharyngeal glands. plos.orgd-nb.info
Bumble Bee (Bombus terrestris)Field exposure (residues in pollen/nectar)Reduced colony survival, lower final colony weight, decreased reproductive production. researchgate.net
Ant (Myrmica sabuleti)Sublethal dietary exposureImpaired brood caring behavior. scirp.orgscirp.org

Ecotoxicity of this compound Metabolites to Non-Target Organisms

This compound undergoes metabolic processes and degrades in the environment, resulting in the formation of various metabolites. nih.govepa.govfao.org The ecotoxicity of these metabolites to non-target organisms is an important aspect of environmental risk assessment.

Among the major degradation products of this compound identified in soil and aquatic systems are YRC 2894 amide and YRC 2894 sulfonic acid. epa.govfao.orgepa.gov Studies evaluating the toxicity of this compound metabolites to freshwater organisms have indicated that these degradates exhibit slight to practically non-toxic effects. epa.gov Supplemental toxicity data for metabolites in freshwater organisms demonstrated LC50 values that were higher than the maximum concentrations tested. epa.gov

However, concerns have been raised regarding the potential for groundwater contamination by certain this compound metabolites. Metabolites identified as M30, M34, and M46 have been predicted to occur in groundwater at concentrations exceeding parametric drinking water limits in certain scenarios. europa.eu These metabolites are considered potentially concerning because it cannot be definitively excluded that they share the carcinogenic properties of the parent compound, this compound, which is classified as carcinogenic category 2. europa.eu An earlier assessment by the EPA in 2003 also noted that metabolites retaining the thiazolidine ring structure could not be ruled out as having the same toxic effects as the parent compound. epa.gov

Mechanisms of Resistance Development to Thiacloprid

Biochemical Mechanisms of Thiacloprid (B134840) Resistance (e.g., Metabolic Detoxification by Esterases, Cytochrome P450s)

Biochemical mechanisms are a primary means by which insects develop resistance to insecticides, including this compound. These mechanisms often involve the increased activity or altered properties of enzymes that can detoxify or sequester the insecticide molecule before it reaches its target site herts.ac.ukwikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgthegoodscentscompany.com.

A central player in the metabolic detoxification of insecticides is the cytochrome P450 monooxygenase system (P450s) herts.ac.ukwikipedia.orgwikidata.orgwikipedia.orgherts.ac.uk. These enzymes can catalyze various reactions that convert insecticides into less toxic or more easily excretable compounds. Research on this compound resistance in Myzus persicae has strongly implicated the involvement of P450s. Studies have shown increased P450 activity in this compound-resistant strains compared to susceptible ones wikipedia.org. Specifically, the overexpression of certain P450 genes, such as CYP6CY3 and CYP380c40, has been found to be associated with high levels of this compound resistance in M. persicae wikipedia.org. The use of synergists like piperonyl butoxide (PBO), which inhibits P450 activity, has been shown to increase the toxicity of this compound in some insects, further supporting the role of P450-mediated detoxification in resistance wikipedia.org.

Esterases are another group of enzymes that can contribute to insecticide resistance through hydrolysis of ester bonds in insecticide molecules herts.ac.ukwikipedia.orgwikipedia.orgwikidata.org. While their role in this compound resistance may be less prominent than that of P450s in some species, studies on Cydia pomonella have suggested that esterase enzymes may also play a part in the resistance of codling moths to this compound nih.gov.

Other enzymes, such as UDP-glucuronosyltransferases (UGTs), have also been implicated in the detoxification of insecticides. In a this compound-resistant strain of Myzus persicae, the upregulation of a UGT gene, UGT344P2, was observed, suggesting its potential contribution to resistance wikipedia.org.

The following table summarizes some of the key detoxification enzymes implicated in insecticide resistance:

Enzyme ClassMechanism of ActionRole in this compound Resistance (Examples)
Cytochrome P450 MonooxygenasesOxidative metabolism, hydroxylation, N-demethylationOverexpression of CYP6CY3 and CYP380c40 in Myzus persicae wikipedia.orgwikipedia.org
EsterasesHydrolysis of ester bondsPotential role in Cydia pomonella nih.gov
Glutathione (B108866) S-Transferases (GSTs)Conjugation with glutathioneGeneral role in metabolic resistance, less specific evidence for this compound in provided sources
UDP-glucuronosyltransferases (UGTs)Conjugation with sugarsUpregulation of UGT344P2 in Myzus persicae wikipedia.org

Genetic Basis of this compound Resistance (e.g., Gene Mutations, Copy Number Variations)

The biochemical mechanisms of this compound resistance are underpinned by genetic changes within the insect populations. These genetic alterations can lead to increased expression of detoxification enzymes, modified target sites, or other changes that reduce insecticide sensitivity herts.ac.ukwikipedia.orgt3db.ca.

One significant genetic mechanism is the overexpression of genes encoding detoxification enzymes. This overexpression can result from various genetic events, including mutations in regulatory regions of the genes, gene amplification (increase in the number of copies of a gene), or the insertion of transposable elements near the genes herts.ac.ukthegoodscentscompany.comwikipedia.orgt3db.caherts.ac.uk. Copy number variations (CNVs), which are alterations in the number of copies of a particular gene, are increasingly recognized as important contributors to insecticide resistance herts.ac.ukmade-in-china.comnih.gov. In the case of this compound resistance in Myzus persicae, the observed overexpression of P450 genes (CYP6CY3, CYP380c40) and the UGT gene (UGT344P2) is a key genetic basis for their resistance wikipedia.org. This overexpression leads to higher levels of the corresponding enzymes, enhancing the insect's ability to metabolize this compound.

While target-site resistance, which involves mutations in the protein that the insecticide binds to, is a common mechanism for resistance to many insecticide classes, metabolic resistance appears to be more prevalent for neonicotinoids like this compound wikipedia.orgwikipedia.orgherts.ac.ukt3db.caherts.ac.ukmade-in-china.com. This compound, like other neonicotinoids, acts as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system flybase.org. Mutations in nAChR subunits can lead to reduced binding affinity of the insecticide, conferring resistance wikipedia.orgherts.ac.uk. However, in Myzus persicae, while target-site mutations like R81T in nAChR are associated with resistance to some neonicotinoids like imidacloprid (B1192907), enhanced metabolic detoxification, particularly by P450s, is considered a more common mechanism in field populations wikipedia.org.

Other genes and gene families can also be involved in the genetic basis of this compound resistance. For example, adenosine (B11128) triphosphate (ATP)-binding cassette transporters (ABCs) and the thioesterase MpThem6 were found to be highly overexpressed in a this compound-resistant strain of M. persicae, suggesting their potential roles in transport or detoxification processes wikipedia.org.

Cross-Resistance Patterns with Other Neonicotinoids and Insecticide Classes

Cross-resistance occurs when a pest population that has developed resistance to one insecticide also exhibits reduced susceptibility to other insecticides, even if they have not been directly exposed to those insecticides nih.govwikipedia.org. This phenomenon is particularly relevant within insecticide classes that share a similar mode of action or are metabolized by similar enzymatic pathways.

This compound belongs to the neonicotinoid class of insecticides, which all target insect nicotinic acetylcholine receptors flybase.org. Resistance to one neonicotinoid can often lead to cross-resistance to other neonicotinoids wikipedia.orgnih.govwikipedia.orgherts.ac.ukwikipedia.orgwikidata.org. The specific pattern and level of cross-resistance can vary depending on the pest species and the underlying resistance mechanisms.

Studies have demonstrated cross-resistance involving this compound in several pest species:

A this compound-resistant strain of Myzus persicae showed high levels of cross-resistance to imidacloprid and varying levels of moderate to low cross-resistance to other neonicotinoids, including acetamiprid (B1664982), dinotefuran (B1670701), flupyradifurone, sulfoxaflor (B1682526), thiamethoxam (B1682794), and clothianidin wikipedia.org. This suggests that the resistance mechanisms in this strain, likely metabolic, confer broad-spectrum reduced susceptibility to other neonicotinoids.

In the Colorado potato beetle (Leptinotarsa decemlineata), resistance to imidacloprid has been associated with cross-resistance to this compound and other neonicotinoids nih.gov.

Acetamiprid-resistant populations of the cotton aphid (Aphis gossypii) have also shown cross-resistance to this compound and imidacloprid herts.ac.uk.

Populations of the whitefly (Bemisia tabaci) resistant to imidacloprid and thiamethoxam have exhibited cross-resistance to this compound wikipedia.org.

The presence of cross-resistance among neonicotinoids has significant implications for resistance management strategies. Relying solely on the rotation of different neonicotinoid insecticides may not be an effective long-term solution if the underlying resistance mechanisms confer broad cross-resistance within the class nih.gov.

Cross-resistance can also occur between insecticides from different chemical classes if they are affected by similar resistance mechanisms, particularly broad-spectrum metabolic detoxification enzymes like P450s thegoodscentscompany.comwikipedia.orgthegoodscentscompany.com. However, the provided search results primarily highlight cross-resistance patterns within the neonicotinoid class in relation to this compound resistance.

The following table summarizes some reported cross-resistance patterns involving this compound:

Pest SpeciesPrimary Resistance (Insecticide)Cross-Resistance to this compoundOther Cross-Resistance (Neonicotinoids)Source
Myzus persicaeThis compoundHighImidacloprid (High), Acetamiprid, Dinotefuran, Flupyradifurone, Sulfoxaflor, Thiamethoxam, Clothianidin (Moderate to Low) wikipedia.org
Leptinotarsa decemlineataImidaclopridYesDinotefuran, Clothianidin, Acetamiprid, N-methylimidacloprid, Thiamethoxam, Nitenpyram (B241) nih.gov nih.gov
Aphis gossypiiAcetamipridYesImidacloprid herts.ac.uk herts.ac.uk
Bemisia tabaciImidacloprid, ThiamethoxamYesAcetamiprid wikipedia.org wikipedia.org

Understanding these cross-resistance patterns is crucial for developing effective insecticide resistance management strategies that involve the judicious rotation or combination of insecticides with different modes of action and distinct resistance profiles.

Analytical Methodologies for Thiacloprid and Its Metabolites in Environmental and Biological Matrices

Extraction and Sample Preparation Techniques for Diverse Matrices

Effective extraction and sample preparation are critical initial steps to isolate thiacloprid (B134840) and its metabolites from complex matrices and remove interfering substances before chromatographic analysis. A variety of techniques have been developed and applied depending on the matrix type.

For solid matrices like soil and plant tissues (e.g., sunflower seeds, fruits, vegetables, cowpeas, hazelnut, beeswax, butterbur), common extraction methods include Solid-Liquid Extraction (SLE) using organic solvents such as acetonitrile (B52724) or methanol (B129727), often mixed with water fao.orgyok.gov.trresearchgate.netcabidigitallibrary.orgresearchtrends.netnih.gov. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, involving acetonitrile extraction followed by salting-out and dispersive solid-phase extraction (d-SPE) cleanup, is widely used for fruits and vegetables due to its efficiency and versatility for multi-residue analysis cabidigitallibrary.orgnih.govnih.govjaveriana.edu.coresearchgate.net. Modifications to the QuEChERS method, such as using different salts or cleanup sorbents, are often implemented to improve performance for specific matrices like tomatoes javeriana.edu.co. Salting-Out Assisted Liquid-Liquid Extraction (SALLE) has also been successfully applied for pesticide analysis in foods, biological matrices, and environmental water researchgate.net.

Liquid matrices such as water (surface water, groundwater, tap water, seawater) and biological fluids (urine, milk, egg extracts) often utilize techniques like Solid-Phase Extraction (SPE) for preconcentration and cleanup fao.orgresearchgate.neteuropa.eumdpi.com. SPE disks or cartridges containing various sorbents, such as C18, are used to retain the analytes while allowing the matrix to pass through researchgate.neteuropa.eu. Aqueous Biphasic Systems (ABS) based on ionic liquids combined with kosmotropic salts like potassium phosphate (B84403) have been investigated as a sustainable and efficient approach for extracting this compound from complex matrices like honey ceon.rsresearchgate.net. Miniaturized salting-out assisted liquid-liquid extraction (mini-SALLE) coupled with disposable pipette extraction (DPX) has been developed for rapid sample preparation of neonicotinoids, including this compound, in matrices like bee pollen mdpi.com.

For biological tissues such as animal tissues, eggs, and milk, extraction typically involves mixtures of acetonitrile and water or methanol fao.org. Partitioning against n-hexane may be performed for milk samples to remove fat fao.org. Analysis of this compound and its metabolites in biological matrices like honey bees and honey samples has also been achieved using solid-phase extraction followed by LC-MS/MS sigmaaldrich.com. Methods for analyzing this compound in fish and rat liver slices involve sample preparation steps including the addition of acetonitrile to terminate reactions, mixing with barium hydroxide (B78521) and zinc sulfate, centrifugation, and reconstitution in LC solvent nih.gov.

Sample preparation is essential for reducing matrix interferences, which can significantly impact the sensitivity and accuracy of subsequent analysis yok.gov.treuropa.eu. The choice of extraction technique and cleanup procedure is often dictated by the matrix composition and the target analytes (parent compound and/or metabolites) yok.gov.trresearchtrends.net.

Chromatographic Techniques for this compound Analysis

Chromatographic techniques are fundamental for separating this compound and its metabolites from matrix components before detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD, Fluorescence)

HPLC is a widely used technique for the analysis of this compound. It is often coupled with various detectors, including Diode-Array Detection (DAD) and Fluorescence Detection (FD) yok.gov.trresearchgate.netcabidigitallibrary.orgmdpi.comnih.govresearchgate.netrhhz.netsemanticscholar.orgrsc.org.

HPLC-DAD allows for the simultaneous determination of multiple neonicotinoids, including this compound, based on their UV absorbance characteristics researchgate.netmdpi.com. For instance, a method using HPLC-DAD for the determination of this compound, imidacloprid (B1192907), and thiamethoxam (B1682794) in soil and water involved acetonitrile extraction for soil and C18 cartridges for water samples researchgate.net. Recoveries for this compound in soil ranged from 94 ± 1.4% and in water from 97 ± 2.6% researchgate.net. Limits of quantitation (LOQ) were reported as 0.01 mg/kg in soil and 0.5 µg/L in water researchgate.net. HPLC with DAD has also been used for the analysis of this compound residues in pepper fruits following QuEChERS sample preparation cabidigitallibrary.org. This method showed a linear calibration range from 0.01-2.0 µg/ml with R² > 0.997% and a quantification limit of 0.01 mg/kg cabidigitallibrary.org. Another study utilizing HPLC with DAD for neonicotinoids in environmental water achieved good linearity for this compound within the concentration range of 0.04–15.00 μg L⁻¹ with a correlation coefficient between 0.990–0.996 mdpi.com.

Fluorescence detection can offer enhanced sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized to become fluorescent researchgate.net. While this compound itself shows fluorescence in aqueous medium with excitation and emission maxima at 236 nm and 353 nm, respectively, photochemical derivatization can be employed to improve detection researchgate.netrhhz.net.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a powerful and widely applied technique for the analysis of this compound and its metabolites due to its high sensitivity, selectivity, and speed nih.govnih.govresearchgate.netsemanticscholar.orgresearchgate.netfigshare.com. The shorter run times and improved resolution of UPLC coupled with the specificity of tandem mass spectrometry make it suitable for complex matrices and trace-level analysis.

UPLC-MS/MS has been used for the determination of neonicotinoids, including this compound, in sunflower seeds nih.gov. It has also been applied for the analysis of this compound and its metabolites in cowpeas following QuEChERS extraction nih.govnih.gov. Recoveries in cowpeas ranged from 81.3–95.1% with relative standard deviations (RSDs) between 2.1–9.5% nih.govnih.gov. A method for quantifying acetamiprid (B1664982) and this compound residues in butterbur utilized LC-MS/MS after acetonitrile extraction and Florisil® cleanup, achieving excellent linearity with R² ≥ 0.9998 researchgate.net. UPLC-MS/MS has also been employed for the trace-level determination of this compound in beeswax after dispersive solid-phase extraction figshare.com. The method achieved limits of quantification of 1 ng g⁻¹ for this compound in beeswax figshare.com. Analysis of neonicotinoids and their metabolites in biological matrices, crops, and environmental samples frequently relies on LC-MS/MS, often requiring optimization of both sample preparation and LC-MS/MS parameters to achieve adequate recoveries and sensitivity researchtrends.net.

Ion Chromatography Coupled with Photochemical Derivatization and Fluorescence Detection

Ion Chromatography (IC) coupled with post-column photochemically induced fluorimetry derivatization and fluorescence detection (IC-hv-FD) is a novel application for the determination of this compound in water samples researchgate.netrhhz.netsemanticscholar.orgsemanticscholar.orgglobalauthorid.com. This method utilizes the fluorescence properties of this compound after photoactivation.

In one study, IC-hv-FD was used for this compound analysis in ground and lake water samples rhhz.net. The method involved isocratic separation on an anion-exchange column using a NaOH and acetonitrile solution as the mobile phase rhhz.net. The linear concentration range was 0.04–10.0 mg/L, with a detection limit (LOD) of 9.9 mg/L and an LOQ of 33.1 mg/L rhhz.net. Average spiked recoveries in water samples ranged between 95.5% and 114.0% rhhz.net. The study highlighted that UV irradiation was necessary to obtain a signal, indicating the role of photoactivation rhhz.net.

Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)

Supercritical Fluid Chromatography (SFC) coupled with tandem mass spectrometry (MS/MS) is emerging as a valuable tool for pesticide analysis, including this compound researchgate.netuva.esnih.govshimadzu.com. SFC offers complementary separation capabilities to LC, particularly for polar compounds, and can reduce solvent consumption researchgate.netuva.esnih.gov.

A rapid and sensitive SFC-MS/MS method was developed for the analysis of this compound in greenhouse vegetables and soil researchgate.netnih.gov. This method utilized a sub-2µm UPC² BEH column and a gradient of CO₂ and methanol as the mobile phase researchgate.netnih.gov. A postcolumn compensation solution, such as formic acid in methanol, was used to improve sensitivity researchgate.netnih.gov. The analysis time was reported to be very short, around 1.2 minutes uva.esnih.gov. Average recoveries of this compound in soil ranged between 78.8% and 107.1% with RSDs lower than 12.2%, and the LOQ was 5 μg/kg researchgate.netnih.gov. SFC-MS/MS has been shown to offer advantages in terms of separation and ionization efficiency, as well as a lower matrix effect compared to reverse phase UHPLC with the same detector uva.es. SFC can be particularly useful for analyzing compounds that may degrade in the presence of water uva.es.

Mass Spectrometric Approaches for Identification and Quantification

Mass spectrometry (MS) is an indispensable detection technique for the identification and quantification of this compound and its metabolites, providing high sensitivity and structural information researchgate.netsemanticscholar.org. Tandem mass spectrometry (MS/MS), particularly using triple quadrupole (QqQ) or Orbitrap mass analyzers, is commonly employed for its selectivity and ability to quantify analytes at trace levels in complex matrices nih.govnih.govresearchgate.neteuropa.eusigmaaldrich.comnih.govsemanticscholar.orgresearchgate.netfigshare.comnih.govuva.esnih.govshimadzu.com.

Electrospray ionization (ESI) is the most common ionization technique used for this compound and its metabolites in LC-MS and UPLC-MS/MS methods, typically operating in positive ion mode semanticscholar.orgnih.gov. MS/MS allows for the selection of parent ions and their fragmentation into specific product ions, providing a highly selective detection method through Multiple Reaction Monitoring (MRM) nih.gov. Optimization of MS/MS parameters, including declustering potential and collision energy, is crucial for maximizing the response of the target ions nih.gov.

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or QTOF, provides accurate mass measurements that enable confident identification of known and unknown metabolites through elemental composition determination and fragmentation pattern analysis nih.govnih.gov. LC-HRMS has been used to support the identification and structural analysis of this compound metabolites, even in the absence of analytical standards nih.gov. Semi-quantitative analysis of unknown metabolites can be performed using area-response correlations nih.gov.

Tandem Mass Spectrometry (MS/MS) for Residue Analysis

Tandem mass spectrometry (MS/MS), often coupled with high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), is a prevalent technique for the residue analysis of this compound. europa.eunih.govresearcher.lifetandfonline.comrsc.orgnih.govfao.orgmdpi.comresearchgate.net This method provides high sensitivity and selectivity by monitoring specific fragmentation patterns of the target analyte. researchgate.net The use of multiple reaction monitoring (MRM) in LC-MS/MS allows for the selective detection and quantification of this compound residues even in the presence of complex matrix components. fao.org

Studies have successfully applied LC-MS/MS for the determination of this compound residues in various matrices, including cowpeas, butterbur, tea, and green onion. nih.govresearcher.lifenih.govmdpi.com For instance, a method using HPLC-MS/MS following QuEChERS extraction was developed for the analysis of this compound in cowpeas. nih.gov Another study employed UHPLC-MS/MS for the determination of this compound residues in tea samples, incorporating a modified QuEChERS method with polyvinylpolypyrrolidone (PVPP) for improved cleanup. rsc.orgmdpi.com Micro liquid-liquid extraction (MLLE) coupled with LC-MS/MS has also been developed for analyzing this compound residues in green onion, offering a simpler and more cost-effective alternative to conventional methods. researcher.life

High-Resolution Mass Spectrometry for Metabolite Profiling

LC-HRMS strategies have been applied to study the metabolism of this compound in various organisms. For example, LC-UV and HR-MS were used to assess the in vitro metabolism of this compound in rainbow trout and rat, leading to the identification of primary metabolites formed via processes like reductive decyanation, reductive dechlorination with hydration, and dealkylation. nih.govnih.govresearchgate.net UPLC-TWIMS-QTOF-MS has also been utilized for the identification and characterization of this compound metabolites in Brassica species, revealing distinct degradation mechanisms. researchgate.net These studies highlight the capability of HRMS in providing detailed information on the biotransformation pathways of this compound.

Validation Parameters for this compound Analytical Methods (e.g., Linearity, LOD, LOQ, Recovery, Precision)

Method validation is essential to ensure the reliability and accuracy of analytical results for this compound and its metabolites. wjarr.comsnu.ac.kreuropa.euchromatographyonline.com Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. wjarr.comeuropa.euchromatographyonline.com

Linearity demonstrates that the analytical method provides results directly proportional to the analyte concentration within a defined range. wjarr.comchromatographyonline.com It is often assessed by analyzing a series of standards at different concentrations and determining the correlation coefficient (R²) of the calibration curve. tandfonline.comnih.gov LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. wjarr.comsnu.ac.krchromatographyonline.com Recovery studies assess the efficiency of the extraction and cleanup procedures by spiking blank samples with known amounts of the analyte and determining the percentage recovered. wjarr.comeuropa.eu Precision, typically expressed as relative standard deviation (RSD), indicates the reproducibility of the method under defined conditions (e.g., intra-day or inter-day). nih.govtandfonline.comwjarr.comchromatographyonline.com

Reported validation parameters for this compound analytical methods in different matrices demonstrate their suitability for residue analysis and biomonitoring.

MatrixMethodLinearity (R²)LODLOQRecovery (%)Precision (RSD%)Source
CowpeasHPLC-MS/MSNot specifiedNot specified0.005 mg/kg (spike level)81.3-95.12.1-9.5 nih.gov
ButterburLC-MS/MS≥0.99980.0006 mg/kg0.002 mg/kg78.23-82.17≤7.22 nih.gov
Green OnionLC-MS/MS (MLLE)>0.99Not specified0.01 mg/kg97.2-101.5Intra-day: 9.7, Inter-day: 13.8 researcher.life
TeaUHPLC-MS/MSNot specifiedNot specified0.01 mg/kg73-1050.7-8.3 mdpi.com
Vegetables & FlowersQuEChERS-HPLC-MS/MS>0.9950.09–0.80 μg/kg2 μg/kg77–119Intra-day: 1.5–13.4, Inter-day: 0.9–14.4 tandfonline.com

Note: LOD and LOQ values may vary depending on the matrix and specific method used.

Application of Analytical Methods in Environmental Monitoring and Biomonitoring Studies (non-human)

The validated analytical methods for this compound and its metabolites are applied in environmental monitoring and non-human biomonitoring studies to assess exposure levels and understand their fate in various ecosystems and organisms. mdpi.comresearchgate.netresearchgate.netmdpi.com

Environmental monitoring studies utilize these methods to quantify this compound residues in matrices such as soil, water, and plants. europa.eunih.govresearcher.lifetandfonline.comrsc.orgfao.orgmdpi.comresearchgate.netsnu.ac.kr This helps in evaluating the persistence and distribution of the insecticide in the environment following agricultural application. For example, studies have investigated the dissipation of this compound in cowpeas and tea under field conditions. nih.govmdpi.com

Non-human biomonitoring involves the analysis of biological samples from organisms other than humans to assess their exposure to this compound. These studies are crucial for understanding the potential impact on non-target organisms. Analytical methods have been applied to analyze this compound in honeybees, fish (e.g., rainbow trout), and birds. wikipedia.orgeuropa.eunih.govnih.govresearchgate.net For instance, methods have been developed for the determination of neonicotinoid insecticides, including this compound, in honeybees using LC-MS/MS. europa.eu Studies on the metabolism of this compound in rainbow trout using HRMS contribute to understanding its biotransformation in aquatic species. nih.govnih.govresearchgate.net The application of these analytical techniques in non-human biomonitoring provides valuable data for ecological risk assessment.

Regulatory Science and Ecological Risk Assessment Methodologies for Thiacloprid

Scientific Principles in Deriving Environmental Quality Standards (EQS) for Thiacloprid (B134840)

The derivation of Environmental Quality Standards (EQS) for substances like this compound is based on scientific principles aimed at protecting the environment from the potential adverse effects of chemical exposure. The process typically involves evaluating the toxicity of the substance to various aquatic and terrestrial organisms and considering its fate and behavior in the environment. europa.euhelsinki.fi

The derivation process may involve both deterministic and probabilistic approaches. europa.eueuropa.eu For instance, deterministic MAC-QS values for freshwater have been proposed for this compound, although specific values may vary based on the assessment and the application of assessment factors (AFs). europa.eueuropa.eu The application of AFs is crucial to account for uncertainties in extrapolating from laboratory data to field conditions and to protect the broader ecosystem. europa.eueuropa.eu Mesocosm studies can provide valuable information to reduce the uncertainty in EQS derivation. europa.eu

Ecological Risk Assessment Frameworks and this compound

Ecological risk assessment frameworks provide a structured approach to evaluate the potential harm posed by pesticides to non-target organisms and ecosystems. alliedacademies.org These frameworks involve several key steps, including hazard characterization, exposure assessment, and risk characterization. alliedacademies.orgoup.com

Hazard Characterization and Exposure Assessment in Environmental Compartments

Hazard characterization involves identifying the inherent toxicity of this compound to different organisms. This is determined through ecotoxicological studies that assess acute and chronic effects on various species. researchgate.net For soil invertebrates, studies have evaluated the chronic toxicity of this compound to organisms like Folsomia candida, Eisenia andrei, and Enchytraeus crypticus. researchgate.netresearchgate.net The sensitivity of these organisms to this compound can vary. researchgate.netresearchgate.net

Exposure assessment focuses on determining the concentration of this compound likely to be present in different environmental compartments, such as soil, water, and sediment. bayer.comwur.nl Predicted Environmental Concentrations (PECs) are estimated based on factors like application rates, environmental fate (degradation and dissipation), and transport mechanisms (e.g., runoff). bayer.comwur.nl

This compound's dissipation in soil primarily occurs through microbial degradation, with reported half-lives ranging from 0.6 to 3.8 days in some studies, although other studies indicate longer half-lives. epa.govepa.gov In aerobic aquatic conditions, this compound can degrade with half-lives ranging from 10 to 63 days, while it appears more stable under anaerobic conditions. epa.gov Metabolites of this compound, such as this compound-amide and this compound-sulfonic acid, have also been identified in soil and water and are considered in risk assessments. bayer.comepa.gov

Studies have investigated the toxicokinetics of this compound in aquatic organisms, revealing complex multi-compartment behavior and potential for irreversible binding to receptors in organisms like the amphipod Gammarus pulex. acs.orgnih.gov This highlights the importance of understanding how the substance is taken up, distributed, and eliminated by organisms when assessing exposure and potential for effects. acs.orgnih.gov

Probabilistic Risk Assessment Methodologies

Probabilistic risk assessment approaches offer a more comprehensive way to evaluate risk by considering the variability and uncertainty in both exposure and effect data. oup.comresearchgate.netbiorxiv.org Unlike deterministic methods that often rely on single point estimates and conservative assumptions, probabilistic methods use probability distributions to characterize the range of potential exposures and sensitivities of organisms. oup.comresearchgate.netbiorxiv.org

Techniques such as Monte Carlo simulations and Species Sensitivity Distributions (SSDs) are employed in probabilistic risk assessments. oup.comresearchgate.netbiorxiv.org SSDs, for example, model the variation in sensitivity among different species to a toxicant. oup.combiorxiv.org By using probability distributions for exposure and/or effects, probabilistic assessments can provide a more transparent and realistic representation of the likelihood of adverse ecological effects. oup.combiorxiv.org This can be particularly useful for assessing the risk of pesticide residues in various environmental matrices. researchgate.netresearchgate.net

Incorporation of Mesocosm and Field Study Data in Risk Evaluation

Mesocosm and field studies play a crucial role in validating laboratory-based risk assessments and providing more realistic data on the effects of pesticides under semi-natural or actual environmental conditions. ephemeroptera-galactica.comru.nl These higher-tier studies can help bridge the gap between simplified laboratory tests and the complexity of real-world ecosystems. ephemeroptera-galactica.com

Mesocosm experiments with this compound have been used to investigate its effects on aquatic communities, such as stream invertebrates. ephemeroptera-galactica.com These studies can reveal long-term alterations in community structure even after a single pulse of contamination. ephemeroptera-galactica.com For instance, a study using stream mesocosms showed that this compound contamination resulted in long-term changes to the invertebrate community structure, with recovery time depending on the life-cycle characteristics of the species. ephemeroptera-galactica.comnih.gov Sensitive long-living species may show effects at concentrations significantly lower than acute LC50 values and may not recover within several months. ephemeroptera-galactica.comnih.gov

Field trials are also essential for assessing the dissipation of this compound under actual agricultural conditions and determining terminal residue levels in crops and the environment. mdpi.comnih.gov Data from field studies contribute to refining exposure assessments and evaluating the effectiveness of proposed mitigation measures. mdpi.comnih.gov

Comparative Risk Assessment of this compound with Other Neonicotinoids on Non-Target Organisms

Comparative risk assessments evaluate the potential risks of this compound in relation to other neonicotinoid insecticides. This is important because different neonicotinoids can have varying toxicity profiles and environmental behavior, and organisms in the environment may be exposed to mixtures of these compounds. researchgate.netbiorxiv.orginteracademies.orgbayer.com

This compound and acetamiprid (B1664982) are often grouped as cyano-substituted neonicotinoids, which have been reported to have lower toxicity to bees compared to nitro-substituted neonicotinoids like imidacloprid (B1192907) and clothianidin. bayer.combayer.com However, concerns have still been raised about the potential impacts of this compound and acetamiprid on non-target organisms, including soil invertebrates. researchgate.netresearchgate.netboerenlandvogels.nl

Studies comparing the toxicity of imidacloprid and this compound to soil invertebrates have shown that imidacloprid can be more toxic than this compound for certain species. researchgate.net For example, in one study, imidacloprid was more toxic than this compound to Folsomia candida and Eisenia andrei. researchgate.net Despite potential differences in acute toxicity, the widespread use of neonicotinoids, including this compound, has raised concerns about their chronic and sublethal effects on a range of non-target organisms, including pollinators and aquatic insects. interacademies.orgresearchgate.net The cumulative effects of long-term exposure to this compound, even at environmentally relevant concentrations, may pose risks to non-target aquatic organisms. researchgate.net

Scientific Data Gaps and Uncertainties in this compound Environmental Risk Assessment

Despite extensive research, scientific data gaps and uncertainties remain in the environmental risk assessment of this compound. Identifying and addressing these gaps is crucial for improving the accuracy and protectiveness of risk assessments. alliedacademies.orgresearchgate.netumweltbundesamt.de

One area of uncertainty relates to the long-term and sublethal effects of this compound on non-target organisms, particularly those with complex life cycles or delayed responses. ephemeroptera-galactica.comnih.govinteracademies.org While acute toxicity is often well-characterized, the impacts of chronic exposure to low levels of this compound over extended periods may not be fully understood. alliedacademies.orginteracademies.org

Data gaps can also exist regarding the sensitivity of a wide range of non-target species, especially those that are not standard test organisms. researchgate.netresearchgate.net Understanding the variability in sensitivity across different taxa is important for deriving protective environmental quality standards and assessing risks to biodiversity. researchgate.netresearchgate.net

The behavior and effects of this compound metabolites in the environment also represent potential data gaps. While some major metabolites are considered in risk assessments, the ecological relevance and toxicity of other transformation products may not be fully characterized. bayer.comepa.gov

Furthermore, assessing the risks posed by mixtures of this compound with other pesticides and environmental stressors adds another layer of complexity and uncertainty to the risk assessment process. umweltbundesamt.de The potential for synergistic or additive effects from co-exposure to multiple chemicals is an active area of research. umweltbundesamt.de

Finally, uncertainties can arise from the extrapolation of laboratory and even mesocosm study results to the field, given the inherent variability and complexity of natural ecosystems. ephemeroptera-galactica.comru.nl Factors such as habitat structure, species interactions, and environmental conditions can influence the actual exposure and effects of this compound in the environment.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound115224
Acetamiprid
Clothianidin
Imidacloprid
Thiamethoxam (B1682794)
Tolfenpyrad
Azoxystrobin
Metribuzin
Chlorothalonil
Diuron
Forchlorfenuron
Folpet
Pirimicarb
Phosmet
Carbendazim
Spiroxamin
Sulfamethazine
Sulfamethoxazole
Tebuconazole (B1682727)
Tefluthrin
Terbuthylazine
Terbutryn
Triclosan
Trimethoprim
Valsartan

Interactive Data Table Example (Based on Dissipation Data)

Here is an example of how dissipation data for this compound in tea could be presented in an interactive table format:

Location (China, 2021 Field Trials)This compound Half-life (days)
Location 13.22
Location 28.45
......

Note: Actual interactive functionality would depend on the platform rendering this markdown. The table above is a static representation.

Emerging Research Themes and Future Directions in Thiacloprid Science

Molecular-Level Toxicogenomics and Proteomics in Non-Target Organisms

Understanding the effects of thiacloprid (B134840) at the molecular level in non-target organisms is a critical area of emerging research. Toxicogenomics and proteomics offer insights into how organisms respond to this compound exposure by examining changes in gene and protein expression. Studies are beginning to explore the mechanistic effects of neonicotinoids, including this compound, on non-target aquatic organisms, though much remains unknown about their toxicodynamics. researchgate.netnih.gov Research on marine mussels (Mytilus galloprovincialis) exposed to imidacloprid (B1192907) and this compound has shown the upregulation of proteins like heat shock proteins and antioxidant proteins, indicating a molecular stress response. researchgate.net Combining classical toxicology with toxicogenomics can significantly improve predictions of species sensitivity and identify unexpectedly susceptible species. acs.org For instance, toxicogenomics has been used to explain differential species sensitivity to imidacloprid in earthworms. acs.org Future research needs to delve deeper into the protein structures, functions, and specific active sites affected by this compound in various non-target species to aid in developing targeted pest control strategies that minimize impacts. mdpi.com Proteomics, the large-scale study of proteins, is a useful tool for revealing cellular processes and can elucidate the protein targets of different molecules, which is relevant for understanding the toxicological responses to environmental contaminants like pesticides. rti.org

Advanced Modeling of this compound Environmental Fate and Exposure

Advanced modeling plays a crucial role in predicting the environmental fate and exposure pathways of this compound. Due to its persistence and water solubility, this compound residues can remain in the environment, potentially endangering human and animal health. nih.gov this compound has a high water solubility (185 mg/L at 20 °C) and low molecular weight (253 g/mol ), making it highly mobile in aquatic environments and posing a significant threat to aquatic ecosystems. researchgate.net Environmental and statistical modeling have gained popularity for predicting pesticide persistence, but significant variations exist between model-derived data and field-incurred data. mdpi.com Key factors influencing pesticide behavior and persistence include plant species, soil characteristics, and application methods. mdpi.com Future research needs to expand substance databases, improve regionalization of models, and validate them against non-European conditions. ieabioenergy.com Developing methods for including the toxicity of degradation products and mixtures in modeling is also essential. ieabioenergy.com

Long-Term and Multi-Generational Ecological Impacts of this compound

Investigating the long-term and multi-generational ecological impacts of this compound is an emerging research theme. While acute toxicity studies provide some information, chronic exposure and effects across multiple generations are less understood and are crucial for a comprehensive risk assessment. ugent.be Studies have shown that chronic sublethal effects of neonicotinoids are more prevalent than acute toxicity in pollinators and aquatic insects. acs.org Research on the effects of insecticide exposure across multiple generations of earthworms (Eisenia andrei) and springtails (Folsomia candida) exposed to this compound has identified effects not reported in single-generation studies, such as increased recovery over generations in springtails. oup.comresearchgate.net Reproductive toxicity and DNA damage are concerns, with potential disruption of gestational epigenetic reprogramming and persistent effects on future generations. nih.gov Long-term stream invertebrate community alterations induced by this compound have been observed, highlighting the need to investigate effect concentrations and recovery dynamics following pulse exposures. ephemeroptera-galactica.com More research is needed on the long-term effects of neonicotinoids on non-target organisms to fully understand their implications. mdpi.com

Combination Effects of this compound with Other Agrochemicals and Environmental Contaminants ("Cocktail Effect")

The "cocktail effect," or the combined effects of this compound with other agrochemicals and environmental contaminants, is a significant area of concern and active research. Organisms in the environment are often exposed to a mixture of chemicals, and the combined effects can be different from the effects of individual substances. ugent.benih.govsoilassociation.org Studies have shown that mixtures of this compound and other pesticides, such as deltamethrin (B41696), can have different effects on target pests and natural enemies compared to individual applications. cambridge.org For example, a mixture of this compound and deltamethrin significantly impaired the cotton aphid population and one of its parasitoids (A. flaviventris), while being relatively safe for another parasitoid (A. colemani). cambridge.org Sublethal concentrations of this mixture reduced aphid longevity, fecundity, and life-table parameters in the first generation, and also compromised the parasitoid's population growth and parasitism rate. cambridge.org Evidence suggests that pesticide cocktails can have significantly more harmful effects than individual chemicals, including potential synergistic effects. ugent.besoilassociation.org For instance, a study found evidence of sublethal effects caused by exposure to a combination of this compound and the fungicide tebuconazole (B1682727) in adult solitary bees (Osmia cornuta), while exposure to the individual substances showed no lethal or sublethal effects. ugent.be Understanding the impacts on non-target organisms of chronic exposure to complex mixtures of multiple neonicotinoids, their metabolites, other agrochemicals, adjuvants, and environmental pollutants is a key future research need. acs.org

Development of Novel Bioremediation Strategies for this compound Contamination

The development of novel bioremediation strategies is crucial for addressing this compound contamination in the environment. Bioremediation techniques utilize microorganisms, plants, or their enzymes to degrade or remove contaminants from soil and water. researchgate.netnih.gov These methods are considered eco-friendly and cost-effective alternatives to physical and chemical remediation. researchgate.netnih.gov Research is focusing on identifying potent microbes such as bacteria and fungi with the ability to degrade neonicotinoids like imidacloprid, and elucidating their metabolic pathways and degradative enzymes. researchgate.net While promising, bioremediation faces limitations in field applications due to environmental conditions and the need for selecting adapted organisms. mdpi.com Future research should focus on developing strategies for the effective removal of emerging organic contaminants and complex mixtures, paying special attention to the formation of potentially more toxic intermediate products. mdpi.com Incorporating modern tools like metabolic engineering, microbial biotechnology, and omics-based approaches can accelerate and improve bioremediation outcomes. researchgate.net Nanotechnology is also being explored to enhance the efficacy of bioremediation for pesticide-contaminated soil and water. frontiersin.org

Q & A

Q. What are the standard methodologies for detecting thiacloprid residues in environmental and agricultural samples?

Fluorescence Polarization Immunoassay (FPIA) is a high-sensitivity method validated for this compound detection. Key steps include:

  • Sample preparation : Spiked samples (e.g., soil, rice) are extracted using 50% methanol-borate buffer, vortexed, sonicated, and filtered.
  • Validation : Cross-checked with HPLC, achieving recovery rates of 79.1–105.3% and RSDs ≤12.3% .
  • Advantages : FPIA is cost-effective, rapid (12-minute assay), and avoids matrix interference through dilution. This method complies with China’s maximum residue limits (MRLs) for this compound (0.2–1 mg/kg) .

Q. How is acute toxicity of this compound assessed in non-target organisms like honeybees?

Acute toxicity testing involves:

  • Exposure protocols : Bees are exposed to this compound-coated dust or solutions, with mortality and knockdown effects monitored over 24–48 hours.
  • Dose-response analysis : LC50/EC50 values are calculated using probit analysis. For example, this compound at maximum residue dose (MRD) caused 52% mortality and 79% knockdown in A. abdominalis .
  • Chemical validation : Individual bee analyses quantify insecticide uptake (e.g., via HPLC-MS) to correlate mortality with tissue concentrations .

Advanced Research Questions

Q. How does co-exposure to nanoparticles alter this compound’s toxicity in aquatic organisms?

Nano-sized Al₂O₃ (410 nm) reduces this compound’s acute toxicity in Chironomus riparius larvae by:

  • Mechanistic interaction : Nanoparticles aggregate in the gut, reducing this compound uptake. Mortality decreased by 30% in mixtures versus this compound alone.
  • Chemical analysis : Confirmed lower this compound concentrations in larvae exposed to nanoparticle-pesticide mixtures .
  • Implications : Nanoparticles may act as carriers or barriers, modulating bioavailability of neonicotinoids in ecosystems .

Q. What experimental designs evaluate neurotoxic effects of sublethal this compound doses on honeybee cognition?

Proboscis-extension response (PER) conditioning is used to assess learning and memory:

  • Dosing : Bees are fed sublethal this compound (e.g., 0.1–1.0 µg/bee) or its formulation (Calypso®) chronically.
  • Behavioral assays : Extinction and generalization tests reveal impaired memory consolidation and retrieval. For example, this compound-exposed bees showed 50% reduced learning success .
  • Field correlation : Lab findings align with field observations of disrupted foraging and homing behaviors .

Data Contradictions and Resolution Strategies

Q. How can researchers reconcile discrepancies in this compound’s reported toxicity across studies?

Variability arises from:

  • Species-specific sensitivity : A. abdominalis showed 52% mortality at MRD , while C. riparius required higher doses for similar effects .
  • Experimental conditions : Humidity and nanoparticle presence alter toxicity outcomes .
  • Resolution : Standardize test organisms (e.g., OECD guidelines) and report environmental parameters (temperature, pH) .

Q. Why do multigenerational studies show divergent toxicity trends for this compound versus imidacloprid?

Imidacloprid’s persistence in soil leads to sustained toxicity across generations (LC50 = 0.44 mg/kg for Folsomia candida), while this compound’s lower persistence reduces toxicity in later generations (LC50 increases from 9 to 15 mg/kg) .

  • Methodological note : Use microcosm studies to simulate field conditions and assess long-term ecological impacts .

Methodological Best Practices

Q. How should reproductive toxicity studies for this compound be designed?

  • Animal models : Use male rats treated orally for 56 days (full spermatogenesis cycle).
  • Dosing : Include low (22.5 mg/kg) and high (62.1 mg/kg) doses based on prior LD50 studies.
  • Endpoints : Measure sperm count, motility, and histopathological changes in testes .

Q. What statistical approaches address variability in this compound’s sublethal effects?

  • Non-parametric tests : Use Welch’s t-test for unequal variances (e.g., knockdown rates in A. abdominalis ).
  • Multivariate analysis : Apply PCA or generalized linear models to isolate this compound’s effects from confounding variables (e.g., nanoparticle interactions ).

Regulatory and Ecological Considerations

Q. How are maximum residue limits (MRLs) for this compound determined and validated?

EFSA sets MRLs via acute dietary risk assessments, incorporating:

  • Toxicological data : NOAEL/LOAEL values from rodent studies.
  • Field trials : Residue decline curves in crops (e.g., tomatoes, cucumbers).
  • Analytical validation : Cross-lab consistency using HPLC-MS and immunoassays .

Q. What are the long-term ecological risks of this compound in soil ecosystems?

  • Non-target impacts : High toxicity to springtails (Folsomia candida) and disruption of soil arthropod food webs .
  • Mitigation strategies : Monitor degradation products (e.g., this compound-amide) and prioritize low-persistence alternatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.